

Desfluoro-ezetimibe as a process-related impurity of ezetimibe.

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Desfluoro-ezetimibe: A Process-Related Impurity of Ezetimibe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the treatment of hypercholesterolemia.[1][2] As with any synthetically derived active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. This technical guide focuses on **Desfluoro-ezetimibe**, a known process-related impurity that can arise during the manufacturing of ezetimibe. This document provides a comprehensive overview of the formation, identification, and analytical control of **Desfluoro-ezetimibe**, along with a discussion of the known biological activities of the parent compound, ezetimibe.

Introduction to Desfluoro-ezetimibe

Desfluoro-ezetimibe, chemically known as (3R,4S)-3-[(3S)-3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenyl-2-azetidinone, is a process-related impurity in the synthesis of ezetimibe.[1][2] Its structure is highly analogous to ezetimibe, with the key difference being the absence of a fluorine atom on the N-phenyl substituent of the azetidinone ring. This impurity is typically observed at low levels in the final drug substance, generally



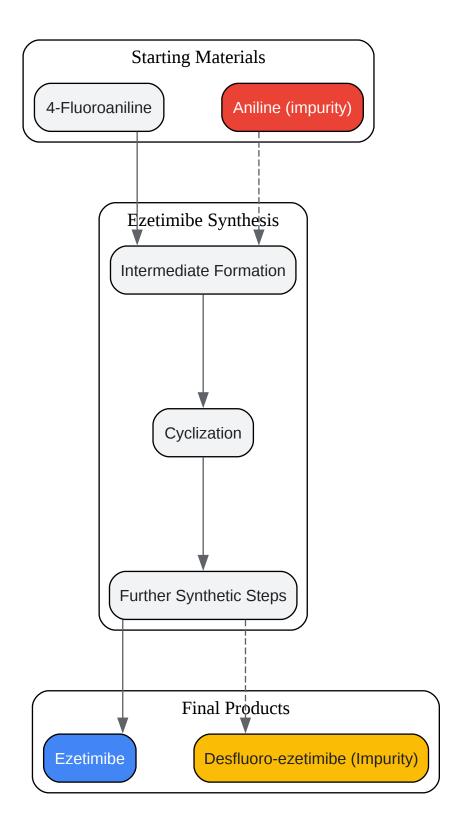
ranging from 0.05% to 0.15%.[1][2][3] Due to its structural similarity to the active molecule, its control throughout the manufacturing process is of significant importance.

Formation and Synthesis

Desfluoro-ezetimibe is not a degradation product but a process-related impurity, meaning it is formed from starting materials or intermediates present in the synthesis of ezetimibe.[1] The primary source of this impurity is the presence of aniline as a contaminant in the 4-fluoroaniline starting material used in the ezetimibe synthesis.

The following diagram illustrates a common synthetic pathway for ezetimibe, highlighting the point at which the **Desfluoro-ezetimibe** impurity is introduced.





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Figure 1: Synthetic pathway of ezetimibe highlighting the origin of the **Desfluoro-ezetimibe** impurity.



Experimental Protocol: Synthesis of Ezetimibe and Formation of Desfluoro-ezetimibe

The following is a generalized protocol based on synthetic schemes described in the literature. [1] The formation of **Desfluoro-ezetimibe** occurs when aniline, present as an impurity in 4-fluoroaniline, participates in the initial steps of the synthesis.

Materials:

- 4-Fluoroaniline (containing aniline impurity)
- Other necessary reagents and solvents for the multi-step synthesis of ezetimibe (e.g., protected β-lactam precursors, catalysts, etc.)

Procedure:

- Imination: The initial step typically involves the reaction of a protected p-hydroxybenzaldehyde with 4-fluoroaniline to form the corresponding imine. If aniline is present in the 4-fluoroaniline, a parallel reaction will occur, forming the desfluoro-imine intermediate.
- Cycloaddition: The imine (both the fluorinated and non-fluorinated versions) is then reacted with a suitable ketene precursor or its equivalent to form the β-lactam ring of the azetidinone core. This step establishes the stereochemistry of the final product and its impurity.
- Side-chain attachment and modifications: Subsequent steps involve the attachment and modification of the side chain, including stereoselective reduction of a ketone to a hydroxyl group. These steps are carried out on both the desired intermediate and the desfluorointermediate.
- Deprotection and purification: The final steps involve the removal of protecting groups to
 yield ezetimibe and the **Desfluoro-ezetimibe** impurity. Purification, typically by
 crystallization, is employed to reduce the level of **Desfluoro-ezetimibe** and other impurities
 in the final API.

Analytical Characterization and Control



The control of **Desfluoro-ezetimibe** is crucial, and this is primarily achieved through robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common technique.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to **Desfluoro-ezetimibe**.

Parameter	Value	Reference
Typical Concentration in Ezetimibe API	0.05% - 0.15%	[1][2][3]
ICH Guideline for a Known Impurity	< 0.15%	[1]
Specified Limit for Desfluoro Eze-1 in Eze-1 Intermediate	0.10%	[1][2]

Table 1: Quantitative Limits and Observed Levels of **Desfluoro-ezetimibe**

Parameter	Value	Reference
Linearity (r²)	0.9999	[4]
Limit of Detection (LOD)	0.1 μg/mL	[4]
Limit of Quantification (LOQ)	0.2 μg/mL	[4]
Method Precision (%RSD)	0.67%	[4]

Table 2: Validation Parameters of a Representative HPLC Method for Ezetimibe and its Impurities

Experimental Protocol: HPLC Analysis of Desfluoroezetimibe

The following is a representative HPLC method for the determination of **Desfluoro-ezetimibe** in ezetimibe drug substance, based on published methods.[1]



Chromatographic Conditions:

- Column: Zorbax Rx C8 (250 mm x 4.6 mm, 5 μm) or equivalent
- Mobile Phase A: 80:20 (v/v) mixture of buffer solution and acetonitrile. The buffer solution is prepared by dissolving 2.71 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 3.0 with phosphoric acid.
- Mobile Phase B: Acetonitrile
- Gradient Program:
 - o 0-5 min: 12% B
 - 5-25 min: 12% to 62% B
 - o 25-40 min: 62% B
 - 40-41 min: 62% to 12% B
 - o 41-50 min: 12% B
- Flow Rate: 1.3 mL/min
- Column Temperature: 35 °C
- Sample Temperature: 5 °C
- Detection Wavelength: 220 nm
- Injection Volume: 10 μL

Sample Preparation:

- Test Solution: Dissolve 25.0 mg of the ezetimibe sample in 25.0 mL of acetonitrile (1.0 mg/mL).
- Reference Solution (for 0.10% impurity): Dissolve 25.0 mg of ezetimibe reference standard in 25.0 mL of acetonitrile. Dilute 1.0 mL of this solution to 100.0 mL with acetonitrile. Then,

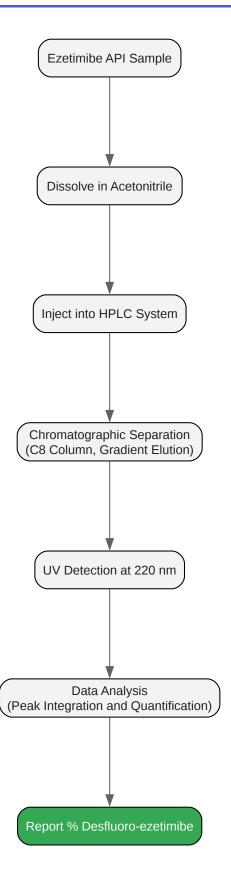


dilute 1.0 mL of the resulting solution to 10.0 mL with acetonitrile.

Procedure:

- Equilibrate the HPLC system with the mobile phase.
- Inject the diluent as a blank to ensure no interfering peaks are present.
- Inject the reference solution to determine the retention time and response for a known concentration of ezetimibe.
- Inject the test solution.
- Identify the **Desfluoro-ezetimibe** peak based on its relative retention time (RRT) with respect to the main ezetimibe peak. The RRT of **Desfluoro-ezetimibe** is approximately 0.97.
 [1]
- Calculate the percentage of **Desfluoro-ezetimibe** in the sample using the area of the
 impurity peak relative to the area of the main peak in the reference solution, corrected for the
 concentration difference.





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Figure 2: Analytical workflow for the quantification of **Desfluoro-ezetimibe** in ezetimibe API.



Biological Activity

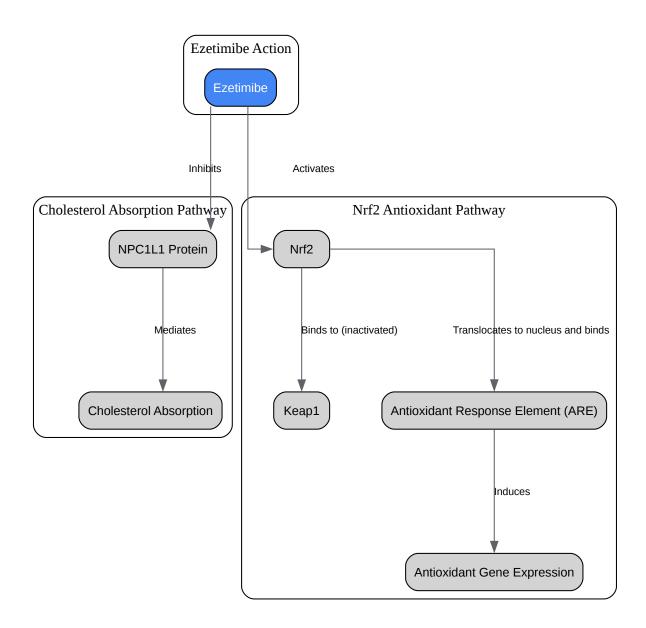
While **Desfluoro-ezetimibe** is a known impurity, there is a lack of publicly available data on its specific biological activity. However, understanding the biological pathways of the parent compound, ezetimibe, is crucial for assessing the potential impact of this impurity.

Ezetimibe exerts its cholesterol-lowering effects primarily through the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein.[3][5] NPC1L1 is a transmembrane protein located on the brush border of enterocytes in the small intestine and is essential for the absorption of dietary and biliary cholesterol.[6][7] Ezetimibe binds to NPC1L1, preventing the internalization of cholesterol into the enterocytes.[6][7]

In addition to its role in cholesterol metabolism, ezetimibe has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[3][5] The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.[8]

The following diagram illustrates the known signaling pathways of ezetimibe. The activity of **Desfluoro-ezetimibe** on these pathways has not been reported in the reviewed literature.





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Figure 3: Known signaling pathways of ezetimibe. The activity of **Desfluoro-ezetimibe** on these pathways is not established.



Conclusion

Desfluoro-ezetimibe is a well-characterized, process-related impurity of ezetimibe that is controlled to acceptable levels through careful management of starting material quality and robust analytical testing of the final API. The synthetic origin of this impurity is understood, and validated HPLC methods are available for its routine monitoring. While the biological activity of **Desfluoro-ezetimibe** has not been extensively reported, the known mechanisms of action of the parent drug, ezetimibe, provide a framework for understanding the potential biological systems that could be affected. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in the control and understanding of this specific impurity.

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